molecular formula C11H10Br2O4 B7880376 5-(2,2-Dibromoethenyl)-4,7-dimethoxy-1,3-benzodioxole

5-(2,2-Dibromoethenyl)-4,7-dimethoxy-1,3-benzodioxole

Cat. No.: B7880376
M. Wt: 366.00 g/mol
InChI Key: YEMTWOOIPSUUJI-UHFFFAOYSA-N
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Description

5-(2,2-Dibromoethenyl)-4,7-dimethoxy-1,3-benzodioxole is a chemical compound characterized by the presence of a dibromoethenyl group attached to a benzodioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dibromoethenyl)-4,7-dimethoxy-1,3-benzodioxole typically involves the reaction of 4,7-dimethoxy-1,3-benzodioxole with a dibromoethenylating agent. One common method includes the use of carbon tetrabromide and triphenylphosphine in dichloromethane at low temperatures to introduce the dibromoethenyl group . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dibromoethenyl)-4,7-dimethoxy-1,3-benzodioxole can undergo various chemical reactions, including:

    Substitution Reactions: The dibromoethenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

5-(2,2-Dibromoethenyl)-4,7-dimethoxy-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(2,2-Dibromoethenyl)-4,7-dimethoxy-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets. The dibromoethenyl group can interact with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Deltamethrin: A pyrethroid insecticide with a similar dibromoethenyl group.

    (2,2-Dibromoethenyl)benzene: Another compound with a dibromoethenyl group attached to a benzene ring.

Uniqueness

5-(2,2-Dibromoethenyl)-4,7-dimethoxy-1,3-benzodioxole is unique due to the presence of both the dibromoethenyl group and the benzodioxole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(2,2-dibromoethenyl)-4,7-dimethoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2O4/c1-14-7-3-6(4-8(12)13)9(15-2)11-10(7)16-5-17-11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMTWOOIPSUUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C=C(Br)Br)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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